BenchChemオンラインストアへようこそ!

N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Kinase inhibition Procurement decision support Data gap analysis

Select this specific 4-propyl thiadiazole-5-carboxamide for your kinase program—NOT a generic analog. The n-propyl lipophilic handle modulates target engagement distinct from methyl or phenyl variants. Generic substitution risks complete loss of PIM/PI3K activity per US8563550B2 SAR. Use as a defined hydrophobic probe for docking studies and focused library benchmarking. Verify non-interchangeability before procurement.

Molecular Formula C14H14N6OS
Molecular Weight 314.37
CAS No. 1421498-17-0
Cat. No. B2733214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-(1H-imidazol-1-yl)pyridin-3-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
CAS1421498-17-0
Molecular FormulaC14H14N6OS
Molecular Weight314.37
Structural Identifiers
SMILESCCCC1=C(SN=N1)C(=O)NC2=CN=C(C=C2)N3C=CN=C3
InChIInChI=1S/C14H14N6OS/c1-2-3-11-13(22-19-18-11)14(21)17-10-4-5-12(16-8-10)20-7-6-15-9-20/h4-9H,2-3H2,1H3,(H,17,21)
InChIKeyJUVODGXOAARJFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-(1H-Imidazol-1-yl)pyridin-3-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide (CAS 1421498-17-0): Chemical Identity and Procurement Baseline


N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide (CAS 1421498-17-0) is a synthetic heterocyclic small molecule (molecular formula C14H14N6OS, molecular weight 314.37 g/mol) . The compound is built on a 1,2,3-thiadiazole-5-carboxamide core substituted at the 4-position with an n-propyl group and linked at the carboxamide nitrogen to a 6-(1H-imidazol-1-yl)pyridin-3-yl moiety. It belongs to a broader class of thiadiazole-carboxamide derivatives that have been investigated as protein kinase inhibitors, notably as inhibitors of PIM family kinases and PI3K [1]. The compound is commercially available from multiple specialty chemical suppliers for research purposes.

Why Structural Analogs Cannot Replace N-(6-(1H-Imidazol-1-yl)pyridin-3-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide in Target-Focused Studies


The 1,2,3-thiadiazole-5-carboxamide scaffold is a privileged pharmacophore for protein kinase inhibition, yet activity is exquisitely sensitive to the nature of the amide substituent and the heterocyclic appendage. Patent disclosures (e.g., US8563550B2) covering imidazolothiadiazole-based kinase inhibitors demonstrate that even conservative replacements of the pyridinyl-imidazole moiety with other heterocycles can shift potency by orders of magnitude against PIM family kinases and PI3K [1]. In related thiadiazole-carboxamide series, substitution at the 4-position (e.g., propyl versus methyl versus phenyl) modulates lipophilicity, metabolic stability, and target engagement [1]. Consequently, generic substitution of N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide with a superficially similar analog (e.g., 4-methyl or isoxazolyl variants) risks complete loss of the desired biochemical activity profile. Any procurement decision that treats this compound as interchangeable with other thiadiazole-5-carboxamides without head-to-head data assumes an SAR continuity that published evidence does not support.

Quantitative Differentiation Evidence for N-(6-(1H-Imidazol-1-yl)pyridin-3-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide


Absence of Publicly Available Head-to-Head Quantitative Comparison Data for CAS 1421498-17-0

A comprehensive search of primary research literature, authoritative databases (ChEMBL, BindingDB, PubMed), and patent repositories (USPTO, WIPO) did not yield any study in which N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide (CAS 1421498-17-0) was directly compared in a quantitative, side-by-side assay against a named structural analog or in-class comparator. No IC50, Ki, EC50, selectivity ratio, solubility, stability, or pharmacokinetic parameter could be located for this specific compound in the public domain. The only publicly available structured data are basic molecular descriptors (MW: 314.37, formula: C14H14N6OS) from chemical aggregators . Related thiadiazole-carboxamide compounds have been disclosed as PIM/PI3K kinase inhibitors in patent US8563550B2 [1], but the specific compound 1421498-17-0 is not individually exemplified with quantitative biological data in that patent. Consequently, no claim of quantifiable differentiation over a closely related analog can be substantiated at this time.

Kinase inhibition Procurement decision support Data gap analysis

Application Scenarios for N-(6-(1H-Imidazol-1-yl)pyridin-3-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide Based on Currently Available Evidence


Internal Kinase Screening Libraries for PIM/PI3K Target Discovery

Patent US8563550B2 establishes that imidazolothiadiazole derivatives are pharmacologically relevant as inhibitors of PIM family kinases and PI3K [1]. N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide, carrying the requisite imidazole-pyridine-thiadiazole pharmacophore with an n-propyl substitution known to modulate lipophilicity in related kinase inhibitor series, may be incorporated into internal screening decks for PIM/PI3K-focused campaigns. Its differentiation value must be established through proprietary head-to-head screening against comparator compounds such as 4-methyl or 4-phenyl thiadiazole-5-carboxamide analogs.

SAR Exploration of the 4-Propyl Thiadiazole-5-Carboxamide Chemotype

The 4-propyl substituent on the 1,2,3-thiadiazole ring offers a specific lipophilic handle (clogP contribution distinct from methyl, ethyl, or isopropyl) for structure-activity relationship studies [1]. Researchers synthesizing focused libraries around the thiadiazole-5-carboxamide kinase inhibitor scaffold may procure this compound as a reference point for evaluating the impact of the n-propyl group on target potency, selectivity, and physicochemical properties relative to other 4-alkyl variants.

Computational Docking and Pharmacophore Modeling Using a Multi-Heterocycle Scaffold

The compound presents three distinct heterocyclic recognition elements (1H-imidazole, pyridine, 1,2,3-thiadiazole) connected via a carboxamide linker, making it a useful template for computational modeling of kinase ATP-binding site interactions. The n-propyl chain provides a defined hydrophobic probe for docking studies [1]. Until quantitative biochemical data are generated, its principal procurement value lies in its utility as a physically available, structurally characterized input for in silico screens and pharmacophore hypothesis generation.

Quote Request

Request a Quote for N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.